Acide 3-phényl-2-sulfanylpropanoïque

Vue d'ensemble

Description

Les calpaïnes sont une classe de protéases à cystéine cytosoliques activées par des niveaux élevés de calcium intracellulaire. La surexpression de la calpaïne a été impliquée dans plusieurs affections dégénératives, notamment les accidents vasculaires cérébraux, l’ischémie myocardique, la dégénérescence neuromusculaire et la formation de cataractes .

Applications De Recherche Scientifique

PD 145305 is primarily used as a negative control in studies involving calpain inhibitors . Its applications span various fields:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.

Biology: Employed in studies investigating the role of calpains in cellular processes and degenerative diseases.

Medicine: Utilized in research on neuroprotective agents and the development of therapeutic strategies for conditions involving calpain overactivation.

Industry: Serves as a precursor in the synthesis of pharmaceuticals, fragrances, and dyes.

Mécanisme D'action

Target of Action

The primary target of 3-Phenyl-2-sulfanylpropanoic acid is Neprilysin . Neprilysin is an enzyme that plays a crucial role in the degradation of amyloid-beta, a peptide that forms plaques in the brains of Alzheimer’s disease patients .

Mode of Action

3-Phenyl-2-sulfanylpropanoic acid is an inactive analogue of PD150606 . PD150606 is a selective inhibitor of calpains , a family of calcium-dependent cysteine proteases involved in cellular functions such as cell motility and cell cycle progression .

Biochemical Pathways

Given its relationship to pd150606, it may influence pathways involving calpains . Calpains play a role in various cellular processes, including signal transduction, cell proliferation, and apoptosis .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 3-Phenyl-2-sulfanylpropanoic acid are not well-studied. It is known that the compound has a sulfanyl group (-SH), which can participate in various biochemical reactions. The sulfanyl group is a strong nucleophile and can form disulfide bonds, which are crucial in protein structure and function. The phenyl group of the compound may also interact with proteins and enzymes through pi stacking or hydrophobic interactions .

Cellular Effects

A study on a similar compound, 3-phenylpropionic acid, showed beneficial effects on muscle mass increase and myotube hypertrophy in both in vivo and in vitro settings

Molecular Mechanism

The exact molecular mechanism of action of 3-Phenyl-2-sulfanylpropanoic acid is not yet known. The presence of the sulfanyl group suggests that it may interact with biomolecules through the formation of disulfide bonds. This could potentially lead to changes in protein structure and function, enzyme inhibition or activation, and alterations in gene expression .

Metabolic Pathways

Given the presence of the sulfanyl and carboxylic acid groups, it is possible that the compound could be involved in various metabolic reactions, potentially interacting with enzymes or cofactors .

Méthodes De Préparation

PD 145305 peut être synthétisé par diverses voies de synthèse organique. Une méthode courante implique la réaction du benzylmercaptan avec l'acide acrylique dans des conditions contrôlées pour obtenir l'acide 3-phényl-2-sulfanylpropanoïque . La réaction nécessite généralement un catalyseur et est effectuée sous atmosphère inerte pour éviter l'oxydation. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires mais à plus grande échelle, avec des conditions de réaction optimisées pour maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

PD 145305 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction : Les réactions de réduction peuvent convertir le composé en son thiol correspondant en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques tels que l'éthanol, le diméthylsulfoxyde et le diméthylformamide, ainsi que des catalyseurs ou des conditions de réaction spécifiques telles que le contrôle de la température et les atmosphères inertes . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

PD 145305 est principalement utilisé comme contrôle négatif dans les études impliquant des inhibiteurs de la calpaïne . Ses applications couvrent divers domaines :

Chimie : Utilisé comme réactif en synthèse organique et comme composé de référence dans les études analytiques.

Biologie : Employé dans des études portant sur le rôle des calpaïnes dans les processus cellulaires et les maladies dégénératives.

Médecine : Utilisé dans la recherche sur les agents neuroprotecteurs et le développement de stratégies thérapeutiques pour les affections impliquant une surexpression de la calpaïne.

Industrie : Sert de précurseur dans la synthèse de produits pharmaceutiques, de parfums et de colorants.

Mécanisme d'action

PD 145305 ne présente pas d'activité inhibitrice contre les calpaïnes, contrairement à son analogue actif PD 150606 . Le mécanisme d'action de PD 150606 implique l'inhibition de l'activité de la calpaïne par liaison au site actif de l'enzyme, empêchant le clivage du substrat. PD 145305, étant un analogue inactif, ne se lie pas au site actif et n'inhibe donc pas l'activité de la calpaïne .

Comparaison Avec Des Composés Similaires

PD 145305 est comparé à son analogue actif PD 150606 et à d'autres inhibiteurs de la calpaïne :

PD 150606 : Un dérivé d'alpha-mercaptoacrylate qui inhibe la μ-calpaïne et la m-calpaïne avec des valeurs de Ki de 0,21 et 0,37 μM, respectivement.

Inhibiteur de la calpaïne I : Un autre inhibiteur puissant de la calpaïne avec une structure chimique différente et une puissance plus élevée.

Inhibiteur de la calpaïne II : Similaire à l'inhibiteur de la calpaïne I, mais avec des variations dans son profil inhibiteur et sa sélectivité.

La singularité de PD 145305 réside dans son rôle de contrôle négatif, fournissant une ligne de base pour évaluer l'efficacité et la spécificité des inhibiteurs actifs de la calpaïne dans diverses applications de recherche .

Propriétés

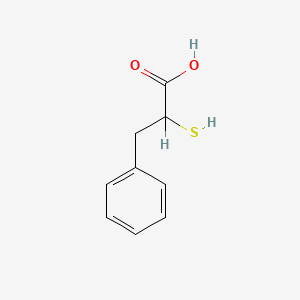

IUPAC Name |

3-phenyl-2-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIOOMCLOWLFTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90536-15-5 | |

| Record name | 3-phenyl-2-sulfanylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.